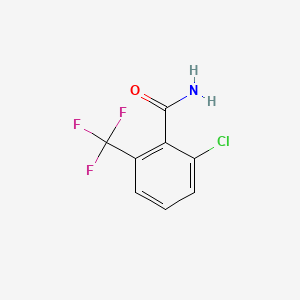

2-Chloro-6-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAICIUGQMFFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)benzamide typically involves the following steps:

Starting Material: The synthesis begins with 2-Chloro-6-(trifluoromethyl)benzoic acid.

Conversion to Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Amidation: The acid chloride is then reacted with ammonia or an amine to form the benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the benzamide can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

The major products formed from these reactions include substituted benzamides, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The addition of fluorine (e.g., 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide) increases polarity and may alter metabolic stability compared to the parent compound .

- Biological Activity: Substituents like cyano (-CN) or bromo (-Br) groups () suggest divergent biological targets, such as enzyme inhibition or DNA intercalation.

- Synthetic Complexity : The presence of branched trifluoropropoxy groups () introduces stereochemical challenges absent in simpler benzamides.

Functional Group Variants

Carboximidamide Derivative

2-Chloro-6-(trifluoromethyl)benzene-1-carboximidamide (CAS: 2228729-16-4) replaces the amide (-CONH₂) with a carboximidamide (-C(=NH)NH₂) group.

Benzonitrile Derivative

2-Chloro-6-(trifluoromethyl)benzonitrile (CAS: 129604-28-0) substitutes the amide with a nitrile (-CN) group, increasing hydrophobicity (predicted density: 1.43 g/cm³) and thermal stability (predicted boiling point: 236.9°C) . Such derivatives are intermediates in pesticide synthesis.

Heterocyclic Analogues

Thiazole-based compounds like 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole (CAS: 133840-96-7) replace the benzene ring with a benzothiazole scaffold. This alteration enhances π-stacking interactions and is common in materials science or fluorescent probes .

Computational and Experimental Insights

- Antimicrobial Activity: this compound demonstrated notable antimicrobial effects in vitro, attributed to its ability to disrupt microbial membrane integrity or DNA synthesis .

- Synthetic Routes : A common method involves coupling benzoyl chloride derivatives with substituted anilines (e.g., 2-chloro-6-fluoroaniline in ), followed by amidation .

- Safety Handling : The compound requires storage in a cool, dry environment due to its moisture-sensitive amide group .

Biological Activity

2-Chloro-6-(trifluoromethyl)benzamide is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a chloro group attached to a benzamide core. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula: C8H5ClF3NO

- Molecular Weight: 227.58 g/mol

- Structure:

- The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing varying degrees of effectiveness.

| Microorganism | Activity (EC50) |

|---|---|

| Staphylococcus aureus | 5.21 μg/mL |

| Escherichia coli | 6.72 μg/mL |

| Candida albicans | 4.95 μg/mL |

The compound's efficacy against these microorganisms suggests its potential as a therapeutic agent in treating infections.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research findings indicate that it can inhibit the growth of various cancer cell lines.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 12.4 μM |

| A549 (lung cancer) | 9.8 μM |

| HeLa (cervical cancer) | 15.3 μM |

These results highlight its potential role in cancer therapy, warranting further investigation into its mechanisms of action.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial and cancer cell survival.

- Receptor Binding: Its lipophilicity allows it to interact with cellular receptors, potentially altering signaling pathways involved in cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the effectiveness of this compound against Staphylococcus aureus showed a significant reduction in bacterial growth at concentrations as low as 5.21 μg/mL, indicating its potential use in treating resistant strains of bacteria .

- Cancer Cell Line Study : In vitro tests on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12.4 μM, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-Chloro-6-(trifluoromethyl)benzamide?

- Answer : Use a combination of NMR (¹H and ¹³C) to confirm the aromatic ring substitution pattern and the trifluoromethyl group. FT-IR can identify the amide C=O stretch (~1650–1700 cm⁻¹). LC-MS or GC-MS validates molecular weight (223.58 g/mol) and purity. For structural confirmation, compare experimental data with reference spectra from databases like PubChem (CID: 46737494) .

Q. What are common synthetic routes for this compound?

- Answer : The compound is typically synthesized via:

- Step 1 : Chlorination and trifluoromethylation of benzamide precursors using reagents like SOCl₂ and CF₃I under controlled conditions.

- Step 2 : Amidation of 2-chloro-6-(trifluoromethyl)benzoic acid using NH₃ or urea.

Reaction progress should be monitored via TLC, with final purification via recrystallization (e.g., ethanol/water) .

Advanced Research Questions

Q. How can computational tools guide the design of this compound derivatives for enhanced bioactivity?

- Answer :

- Docking studies : Use AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., enzymes).

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with activity.

- PASS prediction : Estimate biological activity spectra (e.g., neuroprotective or antimicrobial potential) based on structural motifs .

Example : The sodium salt derivative (EP 3468609B1) shows herbicidal activity, suggesting agrochemical applications .

Q. What experimental strategies resolve contradictions in reaction mechanisms involving this compound?

- Answer :

- Kinetic isotope effects (KIE) : Differentiate between nucleophilic aromatic substitution (SNAr) and radical pathways.

- Trapping experiments : Add TEMPO to detect radical intermediates.

- DFT calculations : Model transition states to compare activation energies for competing pathways .

Q. How can X-ray crystallography address challenges in resolving the solid-state structure of this compound derivatives?

- Answer :

- Use SHELXL for refinement of high-resolution data.

- Address twinning or disorder via Mercury CSD ’s packing similarity tools.

- Validate hydrogen bonding (amide N–H⋯O) and π-stacking interactions using Mogul bond-length/angle databases .

Q. What methodologies optimize the regioselective functionalization of this compound?

- Answer :

- Directing groups : Introduce temporary substituents (e.g., –Bpin) to steer electrophilic attacks to specific positions.

- Transition-metal catalysis : Use Pd/Cu for cross-coupling at the chloro-substituted position (e.g., Suzuki-Miyaura).

- Table : Substituent effects on reactivity (data from ):

| Position | Substituent | Reactivity Trend |

|---|---|---|

| 2 | Cl | Electrophilic substitution favored |

| 6 | CF₃ | Steric hindrance reduces nucleophilic attack |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.